![molecular formula C25H25N3O3S B2385499 N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 532970-94-8](/img/structure/B2385499.png)
N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
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Overview
Description
“N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .
Scientific Research Applications
Amine Synthesis
Bio-based furanic oxygenates, including furan compounds, serve as valuable platform molecules derived from lignocellulosic biomass. These compounds can be transformed into amines through reductive amination or hydrogen-borrowing amination mechanisms. Heterogeneous catalysts play a crucial role in achieving satisfactory yields of target amines. Recent research has focused on the synthesis of useful amines from bio-based furanic oxygenates using H₂ and various nitrogen sources over heterogeneous catalysts . The key factors affecting catalytic performance, such as active metals, supports, promoters, reaction solvents, and conditions, are studied in depth. Understanding the structure-activity relationship is essential for developing more efficient and stable heterogeneous catalysts.
Indole Derivatives as Anticancer Agents
The compound’s indole moiety is of interest due to its potential biological activities. Researchers have designed and synthesized N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as novel indole scaffolds with potential anticancer properties . Investigating its effects on cancer cell lines and understanding its mechanism of action could be a promising avenue for further research.
Microwave-Assisted Synthesis of Amides and Esters
Compounds containing furan rings have been synthesized under microwave conditions. In addition to monoamides and esters, products with diamides and diester bonds (such as N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide) were obtained. These compounds may have applications in materials science or drug development .
Ugi Four-Component Reaction
The compound “Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate” was synthesized via the Ugi four-component reaction, involving furfurylamine, paraformaldehyde, acrylic acid, and ethyl 2-isocyanoacetate. This reaction pathway highlights the versatility of furan-based compounds in organic synthesis .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division.
Mode of Action
This compound interacts with EGFR, inhibiting its activity . The inhibition of EGFR prevents the activation of the downstream signaling pathways that lead to cell growth and division. This results in the inhibition of cell proliferation and the induction of cell death, which can lead to the reduction of tumor growth in cancers where EGFR is overexpressed or mutated.
Biochemical Pathways
The compound affects the EGFR signaling pathway. Under normal conditions, the binding of a ligand to EGFR leads to receptor dimerization, autophosphorylation, and the activation of several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways regulate several cellular processes, including cell proliferation, differentiation, survival, and migration .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death in cells where EGFR is overexpressed or mutated . This can lead to the reduction of tumor growth in certain types of cancers.
properties
IUPAC Name |
N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-18-8-10-19(11-9-18)25(30)26-12-13-28-16-23(21-6-2-3-7-22(21)28)32-17-24(29)27-15-20-5-4-14-31-20/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,30)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVMASZUHPJHTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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